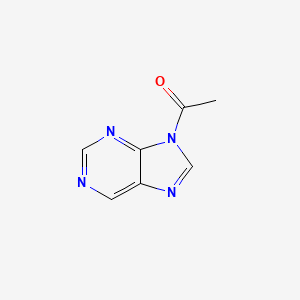

1-(9H-purin-9-yl)ethanone

Beschreibung

1-(9H-Purin-9-yl)ethanone, also known as 1-(6-amino-9H-purin-9-yl)ethanone (CAS: 6743-09-5), is a purine derivative characterized by an acetyl group (ethanone) attached to the N9 position of the purine ring. Its molecular formula is C₇H₇N₅O, with a molar mass of 177.16 g/mol and a density of 1.66 g/cm³ (predicted). Key properties include a high melting point (280°C) and a pKa of 2.57, indicative of moderate acidity .

Eigenschaften

Molekularformel |

C7H6N4O |

|---|---|

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

1-purin-9-ylethanone |

InChI |

InChI=1S/C7H6N4O/c1-5(12)11-4-10-6-2-8-3-9-7(6)11/h2-4H,1H3 |

InChI-Schlüssel |

WVJLGTBKYSTGGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C=NC2=CN=CN=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(9H-Purin-9-yl)ethanon beinhaltet typischerweise die Reaktion von Purinderivaten mit Acetylierungsmitteln. Eine übliche Methode ist die Acetylierung von Adenin mit Essigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft das Erhitzen des Gemisches auf eine bestimmte Temperatur, um die Reaktion zu erleichtern. Industrielle Produktionsverfahren können effizientere katalytische Prozesse beinhalten, um die Ausbeute zu erhöhen und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

1-(9H-Purin-9-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholderivaten führt.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, bei denen die Wasserstoffatome des Purinrings durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Wissenschaftliche Forschungsanwendungen

1-(9H-Purin-9-yl)ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika.

Biologie: Die Verbindung wird wegen ihrer strukturellen Ähnlichkeit mit Nukleotiden auf ihre potenzielle Rolle bei DNA- und RNA-Wechselwirkungen untersucht.

Medizin: Die Forschung konzentriert sich auf ihr Potenzial als Antikrebsmittel, da es die Nukleotidsynthese und -funktion stören kann.

Wirkmechanismus

Der Wirkmechanismus von 1-(9H-Purin-9-yl)ethanon beinhaltet seine Wechselwirkung mit Nukleinsäuren. Es kann sich in DNA- oder RNA-Stränge interkalieren und so deren normale Funktion stören. Diese Störung kann zur Hemmung der DNA-Replikation und -Transkription führen, was es zu einem potenziellen Kandidaten für Antikrebstherapien macht. Die Verbindung kann auch bestimmte Enzyme hemmen, die an der Nukleotidsynthese beteiligt sind, was zu ihren biologischen Wirkungen beiträgt .

Wirkmechanismus

The mechanism of action of 1-(9H-purin-9-yl)ethanone involves its interaction with nucleic acids. It can intercalate into DNA or RNA strands, disrupting their normal function. This disruption can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. The compound may also inhibit specific enzymes involved in nucleotide synthesis, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 8 : 1-[4-(6-Amino-9-ethyl-9H-purin-2-ylethynyl)-phenyl]-ethanone

- Molecular Formula : C₁₇H₁₅N₅O

- Key Features : Incorporates a phenyl-ethynyl linker at the C2 position and an ethyl group at N7.

- Synthesis: Prepared via Sonogashira coupling, yielding 67% after chromatography .

- Physical Properties : Melting point reported as 92–30°C (likely typographical error), with a lower density compared to the target compound.

Compound 12 : 2-(2-Amino-6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)-ethan-1-one

- Molecular Formula : C₁₃H₉Cl₃N₅O

- Key Features: Dichlorophenyl group at the ethanone moiety and chloro-substitution at C6 of the purine.

- Synthesis : Low yield (<30% ) due to steric hindrance from dichlorophenyl and chloro-purine groups .

- Significance : Increased lipophilicity may improve membrane permeability but complicates synthetic accessibility .

1-{4-[2-(6-Amino-9H-purin-9-yl)ethoxy]phenyl}ethanone

- Molecular Formula : C₁₅H₁₅N₅O₂

- Key Features: Ethoxy-phenyl spacer at the ethanone group.

Physicochemical Properties

Note: The reported melting range for Compound 8 (92–30°C) is likely erroneous and may reflect decomposition or impurities.

Biologische Aktivität

1-(9H-purin-9-yl)ethanone, also known as purine ethanone, is a compound of significant interest in the fields of biochemistry and pharmacology due to its structural resemblance to nucleotides. This similarity suggests potential roles in biological processes involving DNA and RNA, making it a candidate for further investigation in various biological activities.

- Molecular Formula : C7H8N4O

- Molecular Weight : 164.16 g/mol

- CAS Number : 13238-83-6

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins involved in cellular signaling pathways. The compound can act as a modulator of enzyme activity, particularly those involved in nucleotide metabolism and signal transduction.

Key Mechanisms:

- Nucleotide Mimicry : Its structural similarity to purines allows it to interact with enzymes that recognize nucleotide substrates.

- Enzyme Inhibition : It has been shown to inhibit specific kinases, affecting downstream signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) through the modulation of kinase activity.

- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral effects by interfering with viral replication mechanisms.

Case Studies

-

Antitumor Effects on Cancer Cell Lines :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating its potential as an anticancer agent.

-

Mechanistic Studies on Kinase Inhibition :

- In vitro assays revealed that this compound acts as a competitive inhibitor of protein kinases such as CKIα and ERK2, with IC50 values reported at 5.6 µM and 52 µM respectively. This inhibition leads to altered phosphorylation states of target proteins involved in cell cycle regulation.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication | |

| Kinase Inhibition | Competitive inhibition of CKIα and ERK2 |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

- Mechanistic Insights : Elucidating the detailed molecular mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.